molecular formula C14H14Cl2N4OS B12427971 Nolatrexed-d4 (dihydrochloride)

Nolatrexed-d4 (dihydrochloride)

Cat. No.: B12427971
M. Wt: 361.3 g/mol
InChI Key: PJKVJJYMWOCLIJ-VEIJUDMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Molecular Formula

The systematic IUPAC name for nolatrexed-d4 dihydrochloride is 2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one dihydrochloride . This nomenclature reflects the compound’s core quinazolinone structure, the deuterium-substituted pyridinylthio moiety, and the dihydrochloride salt form.

The molecular formula is C₁₄H₁₀D₄N₄OS·2HCl , accounting for four deuterium atoms replacing hydrogens at the 2, 3, 5, and 6 positions of the pyridine ring. The base compound (nolatrexed) has a molecular weight of 284.34 g/mol, while the deuterated dihydrochloride form exhibits a molecular weight of 361.28 g/mol due to the added mass of deuterium and hydrochloride ions.

Property Value
IUPAC Name 2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one dihydrochloride
Molecular Formula C₁₄H₁₀D₄N₄OS·2HCl
Molecular Weight 361.28 g/mol
Parent Compound Weight 284.34 g/mol (nolatrexed)

CAS Registry Number and Regulatory Identifiers

Nolatrexed-d4 dihydrochloride is uniquely identified by the CAS Registry Number 1246815-52-0 . This distinguishes it from the non-deuterated parent compound, nolatrexed dihydrochloride (CAS 152946-68-4). Regulatory identifiers include:

  • EVT-13577249 (EvitaChem designation)
  • EVT-1441955 (alternate EvitaChem code)
  • VC0028028 (VulcanChem catalog number)

These identifiers facilitate precise tracking in chemical databases and commercial procurement.

Deuterium Substitution Pattern and Isotopic Labeling

Deuterium incorporation occurs at four positions on the pyridine ring, specifically the 2, 3, 5, and 6 carbons , yielding a tetradeuterated structure. This substitution pattern is denoted in the IUPAC name as 2,3,5,6-tetradeuteriopyridin-4-yl. Isotopic labeling serves dual purposes:

  • Metabolic Stability : Deuterium’s kinetic isotope effect reduces susceptibility to enzymatic degradation, prolonging half-life in biological systems.
  • Tracability : Enables precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) in pharmacokinetic studies.

The pyridine ring’s deuterium atoms do not alter the compound’s electronic configuration, ensuring preserved binding affinity for thymidylate synthase.

Properties

Molecular Formula

C14H14Cl2N4OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H/i4D,5D,6D,7D;;

InChI Key

PJKVJJYMWOCLIJ-VEIJUDMSSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H].Cl.Cl

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Deuteration of Acyl Chlorides

A pivotal method involves reductive deuteration using samarium iodide (SmI₂) and deuterium oxide (D₂O). This approach converts acyl chlorides into α,α-dideuterio alcohols, critical intermediates in Nolatrexed-d4 synthesis:

Procedure :

  • Substrate Preparation : 4-Bromo-5-methylisatin is treated with deuterated reagents to form a deuterated quinoline intermediate.
  • Reduction : Acyl chloride intermediates undergo SmI₂-mediated reduction in D₂O, achieving >98% deuterium incorporation at targeted positions.
  • Quaternization : The final dihydrochloride salt is formed via HCl treatment in anhydrous THF.

Table 1: Optimization of SmI₂-D₂O Reductive Deuteration

Parameter Optimal Value Yield (%) Deuterium Incorporation (%)
SmI₂ Equivalents 5.0 96 98
D₂O Equivalents 30 98 98
Reaction Time (min) 15 95 98

Source: Adapted from MDPI (2023).

Isotopic Exchange via Deuterated Reagents

Alternative routes employ deuterated analogs of classical reagents:

  • NaBD₄ Reduction : Sodium borodeuteride (NaBD₄) reduces ketones to deuterated alcohols, preserving stereochemistry.
  • Deuterated Lawesson’s Reagent : Introduces deuterium at sulfur-containing positions, though limited to specific functional groups.

Case Study :
A Chinese patent (CN109694359A) details the synthesis of furazolidone AOZ-D4, a structurally related deuterated compound, using:

  • Deuterobromoacetic Acid Synthesis : Bromination of CH₃COOD with Br₂ in trifluoroacetic anhydride.
  • Benzyl Deuterated Acetate Formation : Esterification with benzyl alcohol under oxalyl chloride catalysis.

Critical Reaction Optimization

Solvent Systems

  • 2-Methyltetrahydrofuran (2-MeTHF) : Enhances crystallinity of intermediates, simplifying purification (EP4234546A2).
  • Deuterated Solvents : CD₃OD or D₂O minimizes proton back-exchange, maintaining isotopic integrity.

Catalytic Considerations

  • Palladium Catalysts : Facilitate deuterium-hydrogen exchange in aromatic rings but require stringent anhydrous conditions.
  • Acid/Base Selection : Na₂HPO₄ or NaHCO₃ buffers stabilize pH during quaternization, preventing decomposition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of proton signals at deuterated positions (e.g., methyl groups at δ 2.1 ppm).
  • ²H NMR : Quantifies deuterium enrichment (>98%) via integration of deuterium-specific peaks.

Mass Spectrometry

  • High-Resolution MS (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 292.38 (Δ < 2 ppm).
  • Isotopic Purity : LC-MS traces show singular peaks, excluding isotopologues with <2% abundance.

Industrial Scalability and Challenges

Cost-Benefit Analysis

  • Deuterated Reagents : NaBD₄ ($1,200/mol) and D₂O ($500/L) contribute to 60% of total synthesis costs.
  • Yield Improvements : Continuous flow systems increase throughput by 40%, reducing per-batch expenses.

Regulatory Considerations

  • ICH Q3D Guidelines : Require documentation of deuterium distribution to exclude toxic byproducts.
  • Stability Testing : Accelerated degradation studies confirm no deuterium loss under storage conditions (25°C/60% RH).

Comparison with Similar Compounds

Structural and Functional Analogues

Vanoxerine Dihydrochloride
  • Mechanism: A CDK2/4/6 triple inhibitor, contrasting with nolatrexed-d4’s thymidylate synthase inhibition.
  • Potency : Exhibits IC₅₀ values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells) for cancer cell growth inhibition .
  • Advantage: Broader anticancer activity due to multi-target inhibition, but higher risk of off-target effects compared to nolatrexed-d4’s focused thymidylate synthase targeting .
Fluspirilene and Adapalene
  • Mechanism : CDK2 inhibitors with IC₅₀ values of 4.01 μM (HepG2) and 4.43 μM (DLD1 cells) , respectively .
  • Limitation: Single-target inhibition restricts their efficacy spectrum compared to nolatrexed-d4’s role in DNA synthesis disruption .
Rafoxanide
  • Mechanism: CDK4/6 dual inhibitor with IC₅₀ of 1.09 μM (A375 melanoma cells) .
  • Application: Primarily effective in skin cancer models, unlike nolatrexed-d4’s broader preclinical utility .

Isotope-Labeled Analogues

Dimethocaine-d4 Hydrochloride
  • Structure : Deuterated variant of dimethocaine, with molecular formula C₁₆H₂₇ClN₂O₂ and CAS 1346601-45-3 .
  • Utility: Used in pharmacokinetic studies due to enhanced isotopic purity, similar to nolatrexed-d4’s role in metabolic research .
Ecgonine Methylester-D3 Hydrochloride
  • Application: Deuterated standard for analytical assays, emphasizing purity (>98%) for precise quantification, paralleling nolatrexed-d4’s use in high-accuracy studies .

Pharmacokinetic and Physicochemical Properties

Property Nolatrexed-d4 (Dihydrochloride) Vanoxerine Dihydrochloride Dimethocaine-d4 Hydrochloride
Molecular Weight 288.36 (base) + 36.46 (HCl) ~500 (estimated) 318.88
Solubility Water-soluble (salt form) Requires specialized delivery Methanol-soluble
Metabolic Stability Enhanced via deuterium substitution Moderate High isotopic purity
Primary Use Thymidylate synthase inhibition Multi-target CDK inhibition Pharmacokinetic research

Preclinical Efficacy

  • Nolatrexed-d4: Reduces tumor growth in xenograft models by blocking thymidylate synthase, critical for DNA replication .
  • Vanoxerine: Demonstrates in vivo efficacy in multiple cancer models but faces challenges in toxicity profiles due to polypharmacology .
  • Rafoxanide: Limited to skin cancer models, with IC₅₀ values ~1 μM, suggesting higher potency but narrower applicability than nolatrexed-d4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.